molecular formula C22H20N2O3S B2609553 (Z)-3-(2,3-dimethoxyphenyl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile CAS No. 476671-51-9

(Z)-3-(2,3-dimethoxyphenyl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2609553
CAS No.: 476671-51-9
M. Wt: 392.47
InChI Key: FSURRAKQFODAEX-ATVHPVEESA-N
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Description

(Z)-3-(2,3-dimethoxyphenyl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile is an organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, a phenyl ring substituted with methoxy groups, and an acrylonitrile moiety. The (Z)-configuration indicates the specific geometric isomerism of the compound, where the substituents on either side of the double bond are on the same side.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(2,3-dimethoxyphenyl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One common method involves the condensation of 2,3-dimethoxybenzaldehyde with 4-(4-ethoxyphenyl)thiazol-2-amine in the presence of a base to form the intermediate Schiff base. This intermediate is then subjected to a Knoevenagel condensation with malononitrile under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(2,3-dimethoxyphenyl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the nitrile group to an amine.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Alkylated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(2,3-dimethoxyphenyl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and binding affinities due to its thiazole and acrylonitrile moieties.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable chemical structure and reactivity.

Mechanism of Action

The mechanism of action of (Z)-3-(2,3-dimethoxyphenyl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The acrylonitrile moiety can participate in Michael addition reactions, forming covalent bonds with nucleophilic sites in biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-(2,3-dimethoxyphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile
  • (Z)-3-(2,3-dimethoxyphenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile
  • (Z)-3-(2,3-dimethoxyphenyl)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile

Uniqueness

The uniqueness of (Z)-3-(2,3-dimethoxyphenyl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile lies in its specific substitution pattern and geometric isomerism. The presence of both methoxy and ethoxy groups, along with the (Z)-configuration, imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(Z)-3-(2,3-dimethoxyphenyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3S/c1-4-27-18-10-8-15(9-11-18)19-14-28-22(24-19)17(13-23)12-16-6-5-7-20(25-2)21(16)26-3/h5-12,14H,4H2,1-3H3/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSURRAKQFODAEX-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=C(C(=CC=C3)OC)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=C(C(=CC=C3)OC)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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